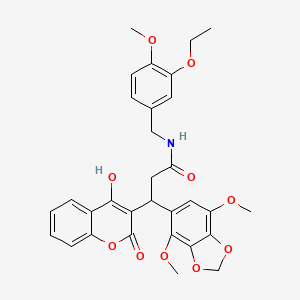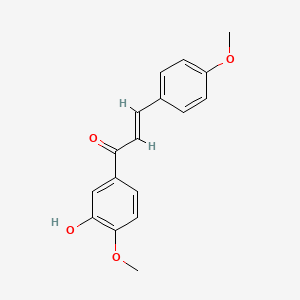
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, chromenone, and amide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide” typically involves multi-step organic reactions. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the methoxylation of a suitable precursor.
Synthesis of the chromenone core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling reactions: The benzodioxole and chromenone intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent reaction control parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the chromenone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For
特性
分子式 |
C31H31NO10 |
|---|---|
分子量 |
577.6 g/mol |
IUPAC名 |
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C31H31NO10/c1-5-39-23-12-17(10-11-22(23)36-2)15-32-25(33)14-19(26-27(34)18-8-6-7-9-21(18)42-31(26)35)20-13-24(37-3)29-30(28(20)38-4)41-16-40-29/h6-13,19,34H,5,14-16H2,1-4H3,(H,32,33) |
InChIキー |
SRURIRPXRFGLSU-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C5=CC=CC=C5OC4=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![(2E)-2-methyl-3-[(3-nitrophenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11050079.png)
![7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11050080.png)
![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)

![2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11050107.png)
![4,4-Dimethyl-6-[(2-pyridylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11050117.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![2-methoxy-5-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11050136.png)
![1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)
![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
![5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11050158.png)